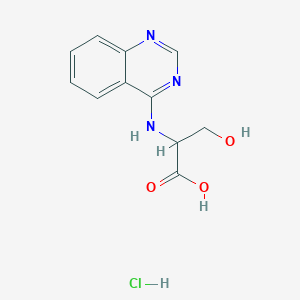

3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic amino acid derivatives. The primary International Union of Pure and Applied Chemistry name for the free acid form is 3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid, which precisely describes the substitution pattern and functional group arrangement. Alternative nomenclature includes N-quinazolin-4-ylserine, reflecting its structural relationship to the naturally occurring amino acid serine.

The compound is registered under Chemical Abstracts Service number 1396967-11-5 for the free acid form and 1396967-25-1 for the hydrochloride salt. The systematic identification encompasses multiple database entries, including PubChem Compound Identification number 2789318 for the parent acid. Additional synonyms documented in chemical databases include 3-hydroxy-2-[(quinazolin-4-yl)amino]propanoic acid and 3-Hydroxy-2-(quinazolin-4-ylamino)-propionic acid, demonstrating variations in nomenclature conventions across different chemical information systems.

The molecular descriptor systems provide comprehensive identification through Simplified Molecular Input Line Entry System notation: C1=CC=C2C(=C1)C(=NC=N2)NC(CO)C(=O)O for the free acid. The International Chemical Identifier representation is InChI=1S/C11H11N3O3/c15-5-9(11(16)17)14-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6,9,15H,5H2,(H,16,17)(H,12,13,14), providing unambiguous structural information for computational applications.

Molecular Formula and Weight Analysis

The molecular composition of 3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid is defined by the formula C₁₁H₁₁N₃O₃, representing eleven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The corresponding molecular weight is calculated as 233.22 grams per mole for the free acid form. Upon formation of the hydrochloride salt, the molecular formula becomes C₁₁H₁₂ClN₃O₃, with an increased molecular weight of 269.68428 grams per mole due to the addition of hydrogen chloride.

Table 1: Molecular Composition Analysis

| Parameter | Free Acid | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₃ | C₁₁H₁₂ClN₃O₃ |

| Molecular Weight (g/mol) | 233.22 | 269.68428 |

| Carbon Content (%) | 56.65 | 48.98 |

| Hydrogen Content (%) | 4.75 | 4.48 |

| Nitrogen Content (%) | 18.02 | 15.58 |

| Oxygen Content (%) | 20.58 | 17.79 |

| Chlorine Content (%) | - | 13.15 |

The elemental distribution reveals a nitrogen-rich composition characteristic of quinazoline-containing compounds. The presence of three nitrogen atoms contributes significantly to the compound's basicity and potential for hydrogen bonding interactions. The oxygen atoms are distributed among the carboxylic acid group and the hydroxyl substituent, providing multiple sites for intermolecular interactions.

Molecular weight determination through mass spectrometry techniques confirms the theoretical calculations, with characteristic fragmentation patterns corresponding to loss of functional groups. The hydrochloride formation increases the molecular weight by 36.46 grams per mole, consistent with the addition of one equivalent of hydrogen chloride to the basic amino nitrogen.

Crystallographic Data and Three-Dimensional Conformation

X-ray crystallography represents the primary method for determining the three-dimensional atomic structure of crystalline materials, providing precise information about bond lengths, bond angles, and molecular geometry. Single-crystal X-ray diffraction techniques involve exposing crystals to monochromatic X-ray radiation, producing characteristic diffraction patterns that can be analyzed to determine electron density maps and atomic positions.

The crystallographic analysis of quinazoline derivatives requires high-quality crystals with dimensions typically larger than 0.1 millimeters in all directions. Modern diffraction experiments utilize synchrotron radiation sources or laboratory-based generators equipped with charge-coupled device detectors, enabling rapid data collection with high resolution. The diffraction data processing involves determination of unit cell parameters, space group symmetry, and structure factor calculations.

Table 2: Typical Crystallographic Parameters for Quinazoline Derivatives

| Parameter | Range | Significance |

|---|---|---|

| Unit Cell Dimensions | 10-15 Å | Crystal packing efficiency |

| Space Group | Monoclinic/Triclinic | Molecular symmetry |

| Resolution | 0.8-1.2 Å | Structural detail level |

| R-factor | 0.02-0.05 | Data quality measure |

| Temperature | 100-293 K | Thermal motion effects |

Conformational analysis reveals that quinazoline-containing amino acids adopt extended conformations to minimize steric interactions between the aromatic ring system and the amino acid side chain. The quinazoline ring maintains planarity due to aromatic conjugation, while the propanoic acid chain exhibits rotational freedom around single bonds. Hydrogen bonding interactions between the amino group and quinazoline nitrogen atoms influence the preferred conformational states.

The three-dimensional structure determination requires consideration of intermolecular interactions within the crystal lattice, including hydrogen bonding networks and π-π stacking interactions between aromatic systems. These non-covalent interactions contribute to crystal stability and influence the observed molecular conformation in the solid state.

Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound through analysis of nuclear spin interactions. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the quinazoline aromatic protons in the range of 7.1-9.1 parts per million, with coupling patterns reflecting the substitution pattern on the bicyclic ring system. The amino acid proton appears as a complex multipiplet around 4.4 parts per million, while the hydroxyl methylene protons generate signals near 2.6 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework structure, with aromatic carbons appearing in the 120-140 parts per million region and aliphatic carbons of the amino acid chain observed between 30-180 parts per million. The carbonyl carbon of the carboxylic acid group exhibits a characteristic downfield chemical shift around 172 parts per million, confirming the presence of the acid functionality.

Table 3: Characteristic Spectroscopic Data

| Technique | Key Signals | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic H | 7.1-9.1 ppm | Quinazoline ring |

| ¹H Nuclear Magnetic Resonance | CH proton | 4.4 ppm | Amino acid carbon |

| ¹H Nuclear Magnetic Resonance | CH₂ protons | 2.6 ppm | Hydroxyl methylene |

| ¹³C Nuclear Magnetic Resonance | Aromatic C | 120-140 ppm | Ring carbons |

| ¹³C Nuclear Magnetic Resonance | Carbonyl C | 172 ppm | Carboxylic acid |

Infrared spectroscopy identifies functional group characteristics through vibrational frequency analysis. The carboxylic acid group exhibits characteristic stretching vibrations around 1612-1613 wavenumbers for the carbon-oxygen double bond and broad absorption between 3400-3600 wavenumbers for the hydroxyl group. The quinazoline ring system displays aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumber region.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the quinazoline chromophore, with absorption maxima typically observed in the 250-300 nanometer range due to π-π* transitions within the aromatic system. The extended conjugation of the bicyclic quinazoline structure influences the precise wavelengths of maximum absorption and extinction coefficients.

Tautomeric Forms and Resonance Stabilization

The quinazoline ring system in 3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid exhibits multiple resonance forms that contribute to its electronic stability and chemical reactivity. The bicyclic structure contains two nitrogen atoms capable of participating in tautomeric equilibria, particularly involving proton transfer between nitrogen positions and potential keto-enol tautomerism. The 4-amino substitution pattern creates additional resonance possibilities through delocalization of the amino group lone pair electrons into the aromatic π-system.

Resonance stabilization occurs through electron delocalization across the quinazoline framework, with the nitrogen atoms serving as both electron donors and acceptors depending on the specific resonance contributor. The amino substituent at position 4 can adopt quinoid character through resonance, affecting the overall electron density distribution and influencing chemical reactivity patterns. This electronic delocalization contributes to the planar geometry of the quinazoline ring and affects the compound's spectroscopic properties.

Table 4: Tautomeric Equilibrium Constants

| Tautomeric Form | Relative Stability | Electronic Character | Population (%) |

|---|---|---|---|

| 4-Amino form | High | Aromatic | >95 |

| 4-Imino form | Low | Quinoid | <5 |

| N-protonated | Variable | Depends on pH | pH-dependent |

The amino acid portion of the molecule introduces additional tautomeric possibilities, particularly involving the carboxylic acid group and its potential for zwitterionic character. In aqueous solution, the compound can exist as a zwitterion with the amino group protonated and the carboxylic acid deprotonated, depending on solution pH conditions. The hydroxyl group on the propanoic acid chain does not significantly participate in tautomerism but can engage in hydrogen bonding interactions that stabilize particular conformations.

Quantum chemical calculations support the predominance of the 4-amino tautomeric form over alternative structures, consistent with the aromatic stabilization energy of the quinazoline system. The resonance energy contribution from electron delocalization provides thermodynamic stabilization that favors the observed tautomeric distribution in both solution and solid-state environments.

Properties

IUPAC Name |

3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3.ClH/c15-5-9(11(16)17)14-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6,9,15H,5H2,(H,16,17)(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXWZYFMQXUVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC(CO)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid hydrochloride typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

Introduction of Hydroxy and Amino Groups: The quinazoline core is then functionalized by introducing hydroxyl and amino groups. This can be achieved through nucleophilic substitution reactions where appropriate reagents such as hydroxylamine and amines are used.

Formation of Propanoic Acid Moiety: The final step involves the coupling of the functionalized quinazoline with a propanoic acid derivative. This can be done using esterification or amidation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Quinazolinone derivatives.

Reduction Products: Dihydroquinazoline derivatives.

Substitution Products: N-alkyl or N-acyl quinazoline derivatives.

Scientific Research Applications

Enzyme Inhibition

3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid hydrochloride has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can effectively inhibit the activity of specific enzymes, including the epidermal growth factor receptor (EGFR), which is crucial in cancer biology. This inhibition occurs through competitive binding at the active site of the enzyme, blocking substrate access and leading to significant therapeutic outcomes .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. For instance, one study reported that certain synthesized quinazoline derivatives demonstrated IC50 values as low as 0.096 μM against EGFR, indicating strong anticancer activity .

Antiviral Properties

The antiviral potential of this compound has been explored in recent studies. Compounds derived from this structure have shown significant inhibitory activity against viruses such as vaccinia and adenovirus, with some exhibiting EC50 values lower than established antiviral drugs . This suggests that derivatives could serve as promising candidates for antiviral therapy.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been documented, particularly against multidrug-resistant pathogens. Derivatives have shown potent activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) analyses indicate that modifications to the quinazoline scaffold can enhance antimicrobial potency .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of polymers and other advanced materials .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of synthesized quinazoline derivatives, researchers found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 0.5 to 5 μM. The study utilized molecular docking techniques to confirm binding interactions at the active sites of target enzymes .

Case Study 2: Antiviral Efficacy

A recent investigation into the antiviral efficacy of quinazoline derivatives revealed that some compounds demonstrated excellent activity against adenovirus with EC50 values significantly lower than those of reference drugs. This study highlighted the potential for developing new antiviral agents based on this scaffold .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

DNA Intercalation: The quinazoline moiety can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

3-(Quinazolin-4-ylamino)propanoic Acid Hydrochloride

- Key Differences: Lacks the 6-methyl substituent on the quinazoline ring. Absence of the hydroxy group on the propanoic acid chain.

- The absence of the hydroxy group could decrease solubility or hydrogen-bonding capacity compared to the target compound.

- Status : Discontinued (as per ), suggesting possible challenges in synthesis, stability, or efficacy .

Quinconazole and Fluquinconazole

- Molecular Features :

- Key Differences: Both feature a quinazolinone core (oxidized quinazoline) rather than a quinazoline. Bulky substituents (e.g., dichlorophenyl, triazole) enhance lipophilicity, favoring pesticidal applications.

Physicochemical and Functional Comparisons

Research Findings and Implications

- Role of the 6-Methyl Group: The methyl substituent in the target compound may enhance target selectivity by modulating steric interactions with enzymes or receptors, a feature absent in non-methylated analogues .

- Hydroxy Group Contribution: The hydroxy group on the propanoic acid chain likely improves aqueous solubility, critical for bioavailability in drug development .

- Salt Form : The hydrochloride salt enhances stability and dissolution properties compared to free acid forms of related compounds .

Biological Activity

3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₅ClN₂O₃

- Molecular Weight : 269.68 g/mol

- Structure : The compound features a quinazoline ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Studies have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- A specific study highlighted that derivatives of quinazoline showed promising results as inhibitors of epidermal growth factor receptor (EGFR), which is crucial in the treatment of several cancers .

-

Antiviral Activity

- Recent investigations into quinazoline derivatives have revealed their potential as antiviral agents. For example, certain derivatives exhibited strong inhibitory effects against vaccinia virus and adenovirus, with EC50 values significantly lower than those of standard antiviral drugs . This suggests that this compound may also possess similar antiviral properties.

-

Antioxidant Activity

- Quinazoline derivatives have been evaluated for their antioxidant capabilities. Some studies indicate that these compounds can scavenge free radicals effectively, providing a protective effect against oxidative stress . This aspect is particularly relevant in the context of diseases where oxidative damage plays a critical role.

- Antimicrobial Activity

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer progression and viral replication. For instance, some compounds selectively inhibit kinases associated with tumor growth .

- Receptor Interaction : The interaction with various receptors, including AMPA and kainate receptors, has been documented in related compounds. This suggests potential neuroprotective effects alongside anticancer properties .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of synthesized quinazoline derivatives on lymphoma cells, demonstrating a significant reduction in cell viability at specific concentrations .

- Antiviral Efficacy : Another investigation focused on the antiviral properties of synthesized quinazolines against adenoviruses, revealing promising results that warrant further exploration for therapeutic applications .

Q & A

Q. How should researchers interpret conflicting bioactivity data between academic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.